molecular formula C22H24O10 B13660971 5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one

5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one

Cat. No.: B13660971
M. Wt: 448.4 g/mol
InChI Key: RPYOUYJXTXLFIV-UHFFFAOYSA-N
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Description

5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one is a complex organic compound with a chromen-4-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one typically involves multiple steps, starting from simpler aromatic compounds. The key steps include:

    Methoxymethoxylation: Introduction of methoxymethoxy groups to the aromatic ring.

    Hydroxylation: Addition of a hydroxyl group to the chromen-4-one structure.

    Cyclization: Formation of the chromen-4-one backbone through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of methoxymethoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-2-[3-methoxy-4,5-dimethoxyphenyl]-7-methoxy-4H-chromen-4-one
  • 5-Hydroxy-2-[3,4,5-trimethoxyphenyl]-7-methoxy-4H-chromen-4-one

Uniqueness

5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one is unique due to the presence of multiple methoxymethoxy groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C22H24O10

Molecular Weight

448.4 g/mol

IUPAC Name

5-hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)chromen-4-one

InChI

InChI=1S/C22H24O10/c1-25-10-29-14-7-15(23)21-16(24)9-17(32-18(21)8-14)13-5-19(28-4)22(31-12-27-3)20(6-13)30-11-26-2/h5-9,23H,10-12H2,1-4H3

InChI Key

RPYOUYJXTXLFIV-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C(=C3)OCOC)OCOC)OC)O

Origin of Product

United States

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